[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(2,3-difluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGVBALMTYQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Triazoles are known for their antifungal and antibacterial properties. The specific compound has been investigated for its potential use in:
- Antifungal Agents : Triazoles are widely used as antifungal medications. Research indicates that derivatives of triazoles can inhibit the growth of fungi by interfering with ergosterol synthesis, a vital component of fungal cell membranes. Studies have shown that [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits promising antifungal activity against various strains of fungi, making it a candidate for further development in antifungal therapies .
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may possess activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Agricultural Applications
In agriculture, triazole compounds are utilized as fungicides. The application of this compound could enhance crop protection strategies due to its:
- Fungicidal Properties : Field trials have demonstrated that triazole-based fungicides can effectively control plant pathogens. The specific compound has shown efficacy against common agricultural fungal pathogens, which could lead to improved crop yields and quality .
Material Science Applications
The unique structural characteristics of triazoles allow them to be used in material science:
- Polymer Chemistry : Triazole compounds can act as cross-linking agents in polymer synthesis. Research into the incorporation of this compound into polymer matrices has revealed improvements in mechanical properties and thermal stability .
Antifungal Activity Study
A study published in a peer-reviewed journal investigated the antifungal efficacy of various triazole derivatives including this compound. The results indicated that this compound significantly inhibited the growth of Candida albicans and Aspergillus niger at low concentrations.
Agricultural Field Trials
In agricultural settings, field trials were conducted to evaluate the effectiveness of triazole fungicides on wheat crops. The results showed that those treated with formulations containing this compound had a 30% reduction in fungal infections compared to untreated controls.
Mechanism of Action
The mechanism of action of [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Enzyme Inhibition
- STS Inhibitors : Compounds 25 and 26 (Table 2 in ) with 3,5-difluorophenyl and 2,3,4-trifluorophenyl groups showed IC₅₀ values of 36 nM and 58 nM, respectively, against steroid sulfatase (STS). Fluorine atoms interact with Arg98 in the STS active site, highlighting the role of fluorine positioning .
- Comparison : The target compound’s 2,3-difluorophenyl group may engage in similar interactions, though activity data is needed to confirm potency relative to these analogs.
Anticancer Activity
- Quinoxaline-Triazole Hybrids: Compound IVd () with a 4-bromophenyl-triazole moiety exhibited IC₅₀ values of 3.20–5.29 µM against HeLa, MCF-7, and A549 cell lines. Fluorinated analogs (e.g., IVb with 3,5-dimethoxyphenyl) showed moderate activity, suggesting substituent electronegativity impacts efficacy .
- Schiff Base-Triazole Derivatives : Fluorophenyl-substituted compounds in demonstrated IC₅₀ values of 45.1–78.9 µM against A549 cells, outperforming the standard (IC₅₀ = 883 µM) .
Physicochemical Properties
Substituents significantly influence melting points and solubility:
The target compound’s 2,3-difluorophenyl group likely confers intermediate polarity, balancing solubility and membrane permeability. Chlorine or bulkier substituents (e.g., trifluoromethyl) increase hydrophobicity and melting points .
Structure-Activity Relationships (SAR)
Biological Activity
The compound [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which is known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their ability to act as antifungal, antibacterial, antiviral, and anticancer agents. This article explores the biological activity of this specific triazole derivative, highlighting its pharmacological potential through various studies and data.
Chemical Structure and Properties
Chemical Formula : C9H8F2N4O
Molecular Weight : 216.19 g/mol
CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The structure of this compound features a difluorophenyl group attached to a triazole ring. The presence of fluorine atoms is believed to enhance the compound's lipophilicity and biological activity.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi. For instance:
- In vitro studies demonstrated that triazoles can inhibit the growth of Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the specific compound and strain used .
Antibacterial Activity
Research indicates that triazole compounds possess antibacterial properties as well. A comparative study showed that derivatives with similar structures had effective inhibition against Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole A | 4 | Staphylococcus aureus |
| Triazole B | 8 | Escherichia coli |
This suggests that this compound may also exhibit comparable antibacterial effects.
Anticancer Activity
Triazoles have been investigated for their anticancer properties. A study involving various triazole derivatives reported significant cytotoxic effects against multiple cancer cell lines:
- Cytotoxicity Assays : The compound was tested against a panel of cancer cell lines (e.g., MDA-MB-231 breast cancer cells), showing an IC50 value of approximately 15 µM .
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activities of triazoles are often attributed to their ability to interfere with key biological processes:
- Inhibition of Enzymes : Many triazoles act by inhibiting enzymes critical for fungal cell wall synthesis or bacterial cell division.
- Interaction with DNA/RNA : Some studies suggest that triazoles can interact with nucleic acids, disrupting replication and transcription processes in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of triazole compounds in clinical settings:
- Clinical Trial on Antifungal Efficacy : A trial involving patients with systemic fungal infections demonstrated that a triazole derivative significantly improved patient outcomes compared to standard treatments .
- Cancer Treatment Study : A study on the use of triazole derivatives in combination therapy showed enhanced efficacy in treating resistant cancer types when used alongside traditional chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). For example, terminal alkynes (e.g., propargyl alcohol derivatives) react with azides (e.g., 2,3-difluorophenyl azide) in solvents like THF or ethanol, using Cu(OAc)₂ as a catalyst. Post-reaction purification involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms regioselectivity (1,4-substitution in triazole) and structural integrity. Peaks for the difluorophenyl group (aromatic protons at ~7.0–7.5 ppm) and hydroxymethyl group (singlet at ~4.5–5.0 ppm) are critical .
- FT-IR : Identifies hydroxyl (O-H stretch at ~3200–3500 cm⁻¹) and triazole (C-N stretches at ~1450–1600 cm⁻¹) functional groups .
Q. How can researchers assess the compound’s purity for biological assays?
Use reversed-phase HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water). For trace impurities (e.g., genotoxic intermediates), LC-MS/MS with electrospray ionization (ESI) provides high sensitivity (detection limits ~0.3 µg/g) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antifungal activity : Microdilution assays against Candida spp. or Aspergillus spp., referencing fluconazole derivatives .
- Anti-inflammatory/analgesic potential : COX-2 inhibition assays or carrageenan-induced paw edema models, as seen in structurally similar triazole-tetrazole hybrids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Compare Cu(I) sources (e.g., CuI vs. Cu(OAc)₂) to enhance regioselectivity and reduce byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate cycloaddition but require careful purification. Additives like TEA can stabilize Cu(I) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .
Q. How can structural ambiguities in crystallographic data be resolved?
- X-ray crystallography : Refine structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) .
- DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., B3LYP/6-31G* basis set) to validate stereoelectronic effects .
Q. What strategies address contradictory bioactivity data in different assays?
- Metabolic stability : Test liver microsome stability to rule out rapid degradation in cell-based assays .
- Target engagement : Use SPR (surface plasmon resonance) to confirm direct binding to putative targets (e.g., Notum carboxylesterase) .
Q. How can computational modeling guide SAR studies?
- Docking simulations : Map interactions with targets (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina. Focus on triazole-hydroxymethyl hydrogen bonding .
- ADMET prediction : Tools like SwissADME predict logP, solubility, and blood-brain barrier penetration to prioritize analogs .
Q. What analytical challenges arise in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with countercurrent chromatography (CCC) for gram-scale batches .
- Byproduct identification : Use HRMS to detect trace intermediates (e.g., epoxide derivatives from incomplete cycloaddition) .
Q. How to resolve discrepancies in NMR data across studies?
- Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in hydroxymethyl protons .
- Dynamic NMR : Probe rotational barriers in triazole substituents (e.g., difluorophenyl ring flipping) at variable temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
